molecular formula C26H24FN3O5S B11599373 Prop-2-en-1-yl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11599373
M. Wt: 509.6 g/mol
InChI Key: QPRZVLASJCTTEO-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (phew, that’s a mouthful!) is a complex organic compound with a fascinating structure. Let’s break it down:

    Chemical Formula: CHFNOS

    IUPAC Name: (2E)-3-(4-fluorophenyl)-1-(4-hydroxy-3-methoxyphenyl)-2-methylthis compound

This compound belongs to the dihydropyridine class and exhibits intriguing pharmacological properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. The specific steps may vary, but the core reactions include:

    Condensation: The 4-hydroxy-3-methoxyphenyl component reacts with the 2-oxoethylamine derivative, forming the key intermediate.

    Cyclization: The intermediate undergoes cyclization with a cyano group and a sulfur-containing moiety, yielding the final compound.

Industrial Production: While laboratory-scale synthesis is well-documented, industrial production methods remain proprietary. Large-scale synthesis likely involves optimized conditions, efficient reagents, and purification steps.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The phenolic hydroxyl groups are susceptible to oxidation.

    Reduction: Reduction of the cyano group or the carbonyl group may be explored.

    Substitution: Halogenation or other substitutions can modify the aromatic rings.

Common Reagents:
  • Hydrogen Peroxide (H2O2) : For oxidation.
  • Hydride Reducing Agents : For reduction.
  • Halogenating Agents : For substitution.

Major Products: The major products depend on reaction conditions. Oxidation yields quinones, while reduction leads to corresponding amines.

Scientific Research Applications

This compound finds applications in various fields:

  • Medicine : Investigated for cardiovascular effects due to its dihydropyridine scaffold.
  • Chemistry : As a building block for more complex molecules.
  • Biology : Potential interactions with cellular targets.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves calcium channel modulation due to its dihydropyridine core.

Comparison with Similar Compounds

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C26H24FN3O5S

Molecular Weight

509.6 g/mol

IUPAC Name

prop-2-enyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C26H24FN3O5S/c1-4-11-35-26(33)23-15(2)29-25(36-14-22(32)30-18-8-6-17(27)7-9-18)19(13-28)24(23)16-5-10-20(31)21(12-16)34-3/h4-10,12,24,29,31H,1,11,14H2,2-3H3,(H,30,32)

InChI Key

QPRZVLASJCTTEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C

Origin of Product

United States

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